molecular formula C9H8BrFO2 B2377004 Methyl 3-bromo-2-fluorophenylacetate CAS No. 1427451-43-1

Methyl 3-bromo-2-fluorophenylacetate

Cat. No.: B2377004
CAS No.: 1427451-43-1
M. Wt: 247.063
InChI Key: ALPXGXOFMZOFAG-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-2-fluorophenylacetate” is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is also known as MBFPA.


Physical and Chemical Properties Analysis

“this compound” appears as a light yellow liquid . The compound has an assay (HPLC) greater than 95.0% .

Scientific Research Applications

Synthesis of Fluorinated Biphenyl Compounds

Methyl 3-bromo-2-fluorophenylacetate, as an intermediate compound, is crucial in the synthesis of fluorinated biphenyl compounds. For instance, it is used in the production of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis involves a cross-coupling reaction and diazotization processes, highlighting the compound's significance in facilitating complex chemical transformations and contributing to the synthesis of medically relevant compounds (Qiu et al., 2009).

Development of Novel Chemosensors

This compound derivatives are instrumental in the field of chemosensor development. Fluorescent chemosensors based on derivatives like 4-Methyl-2,6-diformylphenol (DFP) have showcased high selectivity and sensitivity in detecting various analytes, including metal ions and neutral molecules. The presence of formyl groups on DFP offers ample opportunities to modulate its sensing selectivity and sensitivity, paving the way for the creation of advanced chemosensors. These chemosensors have broad applications, including environmental monitoring, medical diagnostics, and industrial process control, demonstrating the versatility of this compound derivatives in scientific research (Roy, 2021).

Properties

IUPAC Name

methyl 2-(3-bromo-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPXGXOFMZOFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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